molecular formula C13H18N4O2 B2801692 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 1353978-16-1

1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid

Número de catálogo: B2801692
Número CAS: 1353978-16-1
Peso molecular: 262.313
Clave InChI: NCHYRTKGABHSKO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid is a chemical compound for research and development applications. This molecule features a pyrimidine core, a cyclopropylamino group, and a piperidine-4-carboxylic acid moiety, a structure often investigated in medicinal chemistry. Compounds with similar pyrimidine-carboxamide scaffolds are frequently explored in pharmaceutical research for their potential to interact with various biological targets . For instance, research into analogous structures has shown promise in developing therapies for diseases such as cancer and metabolic conditions like type 2 diabetes mellitus . The presence of the piperidine and carboxylic acid functional groups can be critical for modulating the molecule's physicochemical properties and binding affinity. This product is intended for research purposes by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Propiedades

IUPAC Name

1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c18-13(19)9-3-5-17(6-4-9)12-7-11(14-8-15-12)16-10-1-2-10/h7-10H,1-6H2,(H,18,19)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHYRTKGABHSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=NC=N2)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Análisis De Reacciones Químicas

Types of Reactions

1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides . The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .

Mecanismo De Acción

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs of "1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid," highlighting differences in substituents, molecular weight, and biological implications:

Compound Name Substituent on Pyrimidine Piperidine Position Molecular Weight CAS Number Key Characteristics
Target Compound : this compound Cyclopropylamino 4 ~278 (estimated) N/A Balanced lipophilicity and hydrogen-bonding potential.
1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid Cyclopropyl 4 247.29 1713639-57-6 Lacks amino group; reduced hydrogen-bonding capacity.
1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid Diethylamino 4 278.35 1353985-75-7 Bulkier substituent; increased lipophilicity.
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid Methoxy 4 237.26 1334488-49-1 Electron-donating group; smaller size may enhance solubility.
1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid Ethyl-thieno 4 299.37 842971-64-6 Thienopyrimidine core; sulfur atom enhances π-π stacking.
1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid 4-Methoxyphenyl 3 313.35 1172252-48-0 Aromatic substituent; carboxylic acid at position 3 alters conformation.

Key Research Findings:

Substituent Effects: Cyclopropylamino vs. Methoxy vs. Cyclopropylamino: Methoxy-substituted analogs (e.g., CAS 1334488-49-1) exhibit lower molecular weights and higher solubility but lack the hydrogen-bonding capability of the cyclopropylamino group .

Piperidine Carboxylic Acid Position :

  • Piperidine-4-carboxylic acid derivatives (e.g., target compound) may align better with enzyme active sites compared to piperidine-3-carboxylic acid analogs (e.g., CAS 1172252-48-0), which adopt distinct conformations .

Actividad Biológica

1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound has the molecular formula C13H18N4O2C_{13}H_{18}N_{4}O_{2} and a molecular weight of approximately 262.31 g/mol. Its structure includes a piperidine ring substituted with a pyrimidine moiety, specifically featuring a cyclopropylamino group at the 6-position of the pyrimidine and a carboxylic acid functional group at the 4-position of the piperidine. This unique arrangement contributes to its reactivity and biological profile.

Biological Activity Overview

Pharmacological Effects:

  • Anti-inflammatory Activity: Pyrimidine derivatives, including this compound, have been associated with anti-inflammatory properties. Studies indicate that many pyrimidines exhibit significant anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacteria and fungi, suggesting that this compound may also possess antimicrobial activity.
  • Anticancer Potential: Research indicates that pyrimidine derivatives are being explored for their anticancer properties. Notable examples include established treatments for leukemia, such as imatinib and nilotinib, which share structural similarities with this compound.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving cyclization and functional group transformations. The specific methodologies may vary based on desired yield and purity.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Antimicrobial Activity: A study demonstrated that related thienopyrimidine derivatives exhibited antimicrobial properties against Gram-positive and Gram-negative bacteria as well as Candida albicans. This suggests a potential for similar activity in cyclopropylamino-pyrimidine derivatives.
  • Anticancer Research: In vitro studies have shown that certain pyrimidine-based compounds can inhibit cancer cell proliferation, highlighting their potential as therapeutic agents in oncology.

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundPiperidine and pyrimidine structure; cyclopropylamino groupPotential anti-inflammatory, antimicrobial, anticancer
N-(piperidin-3-yl)pyrimidine-5-carboxamideContains piperidine and pyrimidine; renin inhibitorsAntihypertensive properties
4-Amino-piperidine derivativesVarying substitutions on the piperidine ringAntimicrobial and antihypertensive activities

Q & A

Q. What are the optimal synthetic routes for preparing 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:

  • The compound can be synthesized via multi-step reactions, including hydrogenation of pyrimidine precursors using palladium-carbon catalysts (90–100°C, 4–5 MPa) or three-component coupling reactions with cyclopropyl-substituted pyrimidines and piperidine derivatives under Lewis acid catalysis .
  • Green chemistry approaches improve sustainability: renewable solvents (e.g., cyclopentyl methyl ether) and catalysts (e.g., immobilized enzymes) reduce environmental impact .
  • Key factors: Temperature control minimizes side reactions, while solvent polarity (e.g., DMF vs. ethanol) affects cyclization efficiency. Purification via column chromatography or recrystallization ensures >95% purity .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Use spectroscopic techniques :
  • ¹H/¹³C NMR to confirm cyclopropylamine and piperidine ring connectivity (e.g., δ 1.2–1.4 ppm for cyclopropyl protons) .
  • IR spectroscopy to identify carboxylic acid C=O stretches (~1700 cm⁻¹) .
    • High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 289.1304) .

Q. What green chemistry methods are applicable to its synthesis?

Methodological Answer:

  • Replace traditional solvents with bio-based alternatives (e.g., 2-methyltetrahydrofuran) to reduce toxicity .
  • Employ catalytic hydrogenation over heterogeneous catalysts (e.g., Pd/C) for efficient reduction steps .
  • Monitor reaction progress via inline FTIR to minimize waste and energy use .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target engagement?

Methodological Answer:

  • Compare analogs with substituent variations (e.g., cyclopropyl vs. phenyl groups) using in vitro binding assays (e.g., SPR, ITC) .
  • Example SAR findings:
  • Cyclopropyl groups enhance metabolic stability compared to bulkier substituents .
  • Piperidine-4-carboxylic acid improves solubility via zwitterionic interactions at physiological pH .
    • Use molecular docking to predict binding poses with targets like cyclooxygenase-2 (COX-2), correlating with IC₅₀ values (19.45–42.1 µM) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Methodological Answer:

  • Standardize assay conditions:
  • Use identical buffer systems (e.g., PBS vs. HEPES) to control pH-dependent ionization .
  • Validate target protein batches via SDS-PAGE/Western blot to ensure consistency .
    • Perform dose-response curves in triplicate, accounting for batch-to-batch compound purity (>98% by HPLC) .

Q. How can computational methods predict and improve the compound’s pharmacokinetic properties?

Methodological Answer:

  • Apply QSAR models to estimate logP (e.g., 1.8–2.3) and permeability (Caco-2 assays) .
  • Simulate CYP450 metabolism using in silico tools (e.g., Schrödinger’s ADMET Predictor) to identify vulnerable sites (e.g., piperidine N-oxidation) .
  • Optimize aqueous solubility via carboxylate salt formation (e.g., sodium or lysine salts) .

Q. What experimental approaches confirm target engagement in cellular models?

Methodological Answer:

  • Use cellular thermal shift assays (CETSA) to verify target binding in lysates or live cells .
  • Perform knockdown/knockout studies (e.g., CRISPR-Cas9) to correlate target expression with activity .
  • Monitor downstream biomarkers (e.g., prostaglandin E₂ for COX-2 inhibition) via ELISA/MS .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.